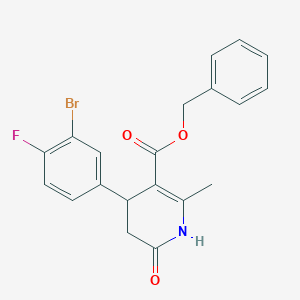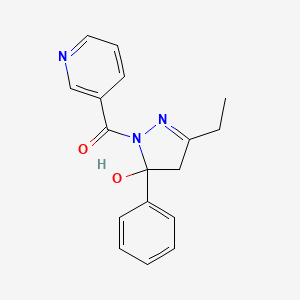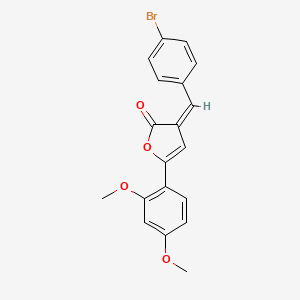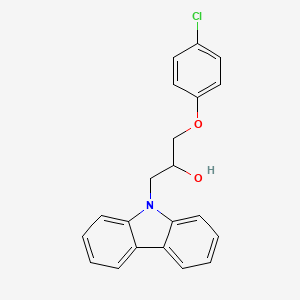![molecular formula C21H20O5 B5107824 isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process, and its mechanism of action is still being studied. In
Mécanisme D'action
The mechanism of action of isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is still being studied. However, it is believed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It has also been suggested that isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate may inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate in lab experiments is its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies may lead to the development of new cancer treatments. However, one limitation of using isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is its complex synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate. One direction is the exploration of its potential use in cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Another direction is the study of its anti-inflammatory and antioxidant properties. Isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this possibility. Additionally, future studies may focus on improving the synthesis process of this compound to increase its availability for research purposes.
Conclusion:
In conclusion, isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a chemical compound that has potential applications in scientific research. This compound has been studied for its anti-inflammatory and antioxidant properties and its potential use in cancer treatment. While the mechanism of action of isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is still being studied, it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in research.
Méthodes De Synthèse
The synthesis of isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-phenylcoumarin with acetic anhydride to form 2-acetoxy-4-phenylcoumarin. The second step involves the reaction of 2-acetoxy-4-phenylcoumarin with isopropyl alcohol and hydrochloric acid to form isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate.
Applications De Recherche Scientifique
Isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has potential applications in scientific research. This compound has been studied for its anti-inflammatory and antioxidant properties. It has also been studied for its potential use in cancer treatment. Isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to explore its potential use in cancer treatment.
Propriétés
IUPAC Name |
propan-2-yl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)24-21(23)14(3)25-16-9-10-17-18(15-7-5-4-6-8-15)12-20(22)26-19(17)11-16/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJHAWMKRUQFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)


![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)
![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)

![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)